Benzocaine N-|A-D-Glucoside

Computational chemistry Drug design Physicochemical profiling

Benzocaine N-β-D-Glucoside (CAS 28315-50-6) is a chemically modified derivative of the ester-type local anesthetic benzocaine, in which a β-D-glucopyranosyl moiety is attached via an N-glycosidic bond to the aromatic amino group of the parent molecule. This glycosylation transforms key physicochemical properties, yielding a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol.

Molecular Formula C15H21NO7
Molecular Weight 327.34
CAS No. 28315-50-6
Cat. No. B602204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzocaine N-|A-D-Glucoside
CAS28315-50-6
Synonyms4-(β-D-glucopyranosylaMino)benzoic Acid Ethyl Ester;  N-Glucoanesthesin;  p-(β-D-glucopyranosylaMino)benzoic Acid Ethyl Ester;  Benzocaine N-glucoside
Molecular FormulaC15H21NO7
Molecular Weight327.34
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder

Structure & Identifiers


Interactive Chemical Structure Model





Benzocaine N-β-D-Glucoside (CAS 28315-50-6): Physicochemical and Regulatory Baseline for Research Procurement


Benzocaine N-β-D-Glucoside (CAS 28315-50-6) is a chemically modified derivative of the ester-type local anesthetic benzocaine, in which a β-D-glucopyranosyl moiety is attached via an N-glycosidic bond to the aromatic amino group of the parent molecule. This glycosylation transforms key physicochemical properties, yielding a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol [1]. The compound is also known as N-Glucoanesthesin and is chemically defined as ethyl ester (8CI) p-(β-D-glucopyranosylamino)-benzoic acid [2]. It is primarily utilized as a reference standard for analytical method development, method validation, and quality control in Abbreviated New Drug Application (ANDA) processes, as well as a tool compound for investigating glycosylation-mediated alterations in drug solubility, transport, and metabolic stability .

Why Benzocaine N-β-D-Glucoside Cannot Be Interchanged with Parent Benzocaine or Other In-Class Anesthetics


Despite sharing the benzocaine pharmacophore, Benzocaine N-β-D-Glucoside exhibits a fundamentally altered physicochemical profile that precludes direct substitution. The N-glycosidic attachment of a β-D-glucose moiety to the aromatic amine nitrogen converts a lipophilic small molecule (benzocaine XLogP3 = 1.9, experimental logP = 1.86) into a markedly hydrophilic glycoside (XLogP3-AA = 0), representing a logP reduction of approximately 1.9 units [1]. This shift has been experimentally validated: Volkova and Talanova (2018) demonstrated that the glycosylated analogue exhibits significantly increased aqueous solubility relative to benzocaine, sufficient to enable clean phase separation—benzocaine partitions into chloroform while the glycoside remains in the aqueous phase [2]. Furthermore, the compound is recognized as a potential Maillard reaction impurity formed when benzocaine is formulated with reducing sugars, making it an essential reference standard for pharmaceutical quality control that cannot be replaced by the parent drug substance [3]. These orthogonal differences in lipophilicity, aqueous solubility, and regulatory identity mean that Benzocaine N-β-D-Glucoside serves distinct research and analytical purposes that benzocaine, lidocaine, or other amino-benzoate ester anesthetics cannot fulfill.

Quantitative Differential Evidence for Benzocaine N-β-D-Glucoside (CAS 28315-50-6) Versus Comparators


Lipophilicity Reduction: XLogP3-AA = 0 for Benzocaine N-β-D-Glucoside Versus XLogP3 = 1.9 for Parent Benzocaine

Benzocaine N-β-D-Glucoside exhibits a computed XLogP3-AA value of 0, compared to benzocaine's XLogP3 of 1.9 (PubChem computed) and experimental logP of 1.86 (Hansch et al., 1995). This represents a lipophilicity reduction of approximately 1.9 log units, indicating a fundamental shift from a moderately lipophilic compound to a highly hydrophilic one [1]. The experimental distribution coefficient (logD 7.4) for benzocaine is reported as approximately 1.83, while no comparable experimental logD value is available for the glucoside; however, the computed XLogP3-AA of 0 is consistent with the addition of a poly-hydroxylated sugar moiety bearing five hydrogen bond donors [2].

Computational chemistry Drug design Physicochemical profiling

Aqueous Solubility Enhancement: Chromatographically Demonstrated Phase Separation of Glycosylated Benzocaine from Parent Aglycone

Volkova and Talanova (2018) synthesized the ethyl ester of p-(N-α-D-glucopyranoside)aminobenzoic acid by condensation of benzocaine with glucose and characterized the product by NMR spectroscopy, HPLC, and elemental analysis. HPLC analysis revealed the crude product contained 30% residual benzocaine and 68.5% glycosylated analogue [1]. Critically, the difference in aqueous solubility was sufficient to enable practical phase separation: benzocaine could be removed from the mixture by dissolving it in chloroform, while the glycosylated analogue remained in the aqueous phase. NMR data confirmed the significant solubility differential between the two species [1]. Benzocaine has a reported aqueous solubility of approximately 1,310 mg/L (1.31 mg/mL) at 25°C or 1 g per 2,500 mL water, while the glycosylated analogue exhibits markedly enhanced water solubility, though an exact mg/mL value for the pure β-anomer has not been published in a peer-reviewed primary source .

Pharmaceutical analysis Solubility science NMR spectroscopy

Impurity Reference Standard for Benzocaine ANDA Submissions: Regulatory Differentiation from the API

Benzocaine N-β-D-Glucoside is formally recognized as a potential impurity of benzocaine arising from the Maillard reaction between benzocaine's nucleophilic amino group and reducing sugars (e.g., glucose) present in pharmaceutical formulations [1]. European Patent EP3492071A1 specifically identifies the benzocaine-glucose Maillard adduct as impurity B4, which is one of twelve impurities (B1–B12) monitored during stability studies of benzocaine-containing formulations [1]. Multiple reference standard suppliers (SynZeal, ChemWhat, Pharmaffiliates) provide Benzocaine N-β-D-Glucoside with full characterization data compliant with regulatory guidelines, supporting analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions, with traceability against USP or EP pharmacopeial standards where feasible [2] .

Pharmaceutical quality control ANDA Reference standards Impurity profiling

Hydrogen Bond Donor/Acceptor Profile: 5 H-Bond Donors and 8 H-Bond Acceptors Versus Benzocaine's 1 Donor and 3 Acceptors

The N-β-D-glucoside modification dramatically alters the hydrogen bonding capacity of the molecule. PubChem computed properties show Benzocaine N-β-D-Glucoside possesses 5 hydrogen bond donors and 8 hydrogen bond acceptors, compared to benzocaine's 1 donor and 3 acceptors [1]. The topological polar surface area (TPSA) increases to 128 Ų for the glucoside, versus 52.3 Ų for benzocaine [1] [2]. These changes are direct consequences of the four hydroxyl groups and one ring oxygen introduced by the β-D-glucopyranosyl moiety. The Rotatable Bond Count increases from 3 (benzocaine) to 6 (glucoside), reflecting greater molecular flexibility [1].

Medicinal chemistry Molecular recognition Computational drug design

Procurement-Driven Application Scenarios for Benzocaine N-β-D-Glucoside (CAS 28315-50-6)


Benzocaine ANDA Impurity Reference Standard Procurement

Pharmaceutical quality control laboratories developing or validating analytical methods for benzocaine ANDA submissions require Benzocaine N-β-D-Glucoside as a characterized impurity reference standard. The compound is specifically identified as impurity B4 (Maillard reaction product of benzocaine with glucose) among twelve monitored impurities in EP3492071A1 [1]. Multiple suppliers (SynZeal, Pharmaffiliates, ChemWhat) provide the compound with certificates of analysis compliant with regulatory guidelines, supporting method validation (AMV) and quality control (QC) workflows with traceability against USP or EP pharmacopeial standards where feasible .

Aqueous-Phase Drug Transport and Glycosylation Biology Studies

Researchers investigating how glycosylation modulates drug solubility, membrane transport, and bioavailability can employ Benzocaine N-β-D-Glucoside as a model N-glycoside. The compound's XLogP3-AA of 0 (versus benzocaine XLogP3 of 1.9) and its experimentally validated enhanced aqueous solubility make it suitable for aqueous-phase experimental systems that are incompatible with the water-insoluble parent benzocaine [1]. The Volkova and Talanova (2018) study demonstrated practical phase separation (chloroform extraction of residual benzocaine, with the glycoside retained in the aqueous phase), confirming the solubility differential is sufficient for experimental manipulation .

Prodrug Strategy and Enzymatic Activation Research

The N-β-D-glucosidic bond of Benzocaine N-β-D-Glucoside is susceptible to enzymatic cleavage by glucosidases, enabling its use as a tool compound for prodrug concept studies. The glycosidic modification alters the metabolic pathway relative to benzocaine (which undergoes plasma esterase hydrolysis to p-aminobenzoic acid), offering a distinct enzymatic activation mechanism [1]. The compound's enhanced aqueous solubility (relative to benzocaine) and altered lipophilicity also make it relevant for studying carbohydrate-mediated drug delivery strategies, as noted by BOC Sciences and Santa Cruz Biotechnology in their research product descriptions .

Formulation Excipient Compatibility and Stability Studies

Formulation scientists investigating benzocaine-excipient compatibility, particularly Maillard reaction pathways between benzocaine and reducing sugar excipients (e.g., glucose, sorbitol-derived impurities), require Benzocaine N-β-D-Glucoside as both a reference marker and a model reaction product. The EP3492071A1 patent explicitly describes methods for preventing Maillard adduct formation in benzocaine formulations, with the N-glucoside being a primary degradant of concern [1]. Additionally, CymitQuimica notes that Benzocaine N-β-D-glucoside itself functions as a pharmaceutical adjuvant that can stabilize formulations and extend shelf life, providing a dual research interest in both degradation pathway elucidation and formulation stabilization strategies .

Quote Request

Request a Quote for Benzocaine N-|A-D-Glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.